molecular formula C10H18ClNO2 B13503283 rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride

rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride

Cat. No.: B13503283
M. Wt: 219.71 g/mol
InChI Key: PSQJGLYJJDZCHG-VMNZFRLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-Ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its azabicyclo[5.1.0]octane core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride typically involves the cycloaddition of azomethine ylides with suitable dipolarophiles. One common method is the 1,3-dipolar cycloaddition reaction, which can be catalyzed by rhodium (II) complexes and chiral Lewis acids . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-Ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the azabicyclo[5.1.0]octane core, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.

    Substitution: Sodium hydride in anhydrous tetrahydrofuran at low temperatures.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the specific reagents and conditions used.

Scientific Research Applications

rac-Ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. The azabicyclo[5.1.0]octane core can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-Ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the ethyl ester group. This distinguishes it from other azabicyclo compounds, which may have different substituents or stereochemical configurations.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

ethyl (1R,7S)-4-azabicyclo[5.1.0]octane-8-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-3-5-11-6-4-8(7)9;/h7-9,11H,2-6H2,1H3;1H/t7-,8+,9?;

InChI Key

PSQJGLYJJDZCHG-VMNZFRLGSA-N

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1CCNCC2.Cl

Canonical SMILES

CCOC(=O)C1C2C1CCNCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.